Phenyl(trifluoromethyl)mercury

Description

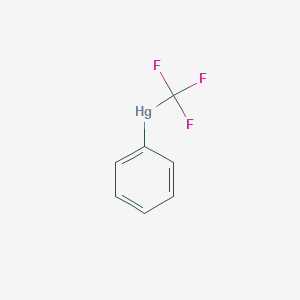

Phenyl(trifluoromethyl)mercury is an organometallic compound containing a mercury atom bonded to both a phenyl group and a trifluoromethyl group. nih.gov Its primary significance in organometallic chemistry stems from its utility as a convenient and effective generator of difluorocarbene (CF₂), a highly reactive intermediate used in the synthesis of fluorinated organic molecules. enamine.netacs.org The compound is noted for its stability under standard laboratory conditions, being both hydrolytically stable and handleable in air, which distinguishes it from many other reactive organometallic reagents. enamine.netlibretexts.org

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅F₃Hg | nih.govguidechem.com |

| Molar Mass | 346.70 g/mol | nih.gov |

| Appearance | White solid | wikipedia.org |

| Melting Point | 139–141 °C | doi.org |

| Solubility | Soluble in benzene (B151609), hexane | doi.org |

Organomercury compounds, in general, are versatile intermediates in organic synthesis. wikipedia.org Their utility is largely due to the predictable and controlled conditions under which the carbon-mercury bond can be cleaved. wikipedia.org These compounds are notably stable towards oxygen and water, a consequence of the low polarity of the Hg-C bond. wikipedia.org

Historically, organomercurials have been employed in transmetalation reactions, where the organic group is transferred from mercury to another metal. libretexts.orgwikipedia.org For instance, diphenylmercury (B1670734) reacts with aluminum to form triphenylaluminium. wikipedia.org Furthermore, organomercury compounds can react with halogens to produce the corresponding organic halides. wikipedia.org In modern synthetic chemistry, palladium-catalyzed cross-coupling reactions between organomercurials and organic halides have also been demonstrated. wikipedia.org While their toxicity has led to the preference for other reagents in many applications, the unique reactivity profile of organomercury compounds has secured their place in the history and development of organic synthesis. libretexts.orgwikipedia.org Mercuric acetate, for example, is used in the synthesis of other organomercury compounds and as a catalyst in organic polymerization reactions. nih.gov

The field of organometallic chemistry, which studies compounds with metal-carbon bonds, has its roots in the 19th century. openochem.orglibretexts.org The synthesis of Zeise's salt in 1827 and diethylzinc (B1219324) in 1849 were early milestones that established the possibility of bonding between metals and organic groups. openochem.orguga-editions.com The development of Grignard reagents in 1900 revolutionized synthetic organic chemistry by providing a versatile method for forming carbon-carbon bonds. openochem.orglibretexts.org

Within this broader context, the specific area of halomethyl-metal chemistry, which focuses on compounds containing a metal bonded to a halogen-substituted carbon atom, emerged as a source of valuable synthetic reagents. These compounds are particularly important as precursors to carbenes, which are highly reactive species with a divalent carbon atom. For example, Phenyl(trichloromethyl)mercury (B1584556) has been extensively used as a source of dichlorocarbene (B158193) (CCl₂). wikipedia.org

The introduction of fluorine into organic molecules has been a subject of intense research due to the unique properties that fluorine imparts, such as increased metabolic stability and bioavailability in pharmaceuticals. nih.govnih.gov The history of organofluorine chemistry can be traced back to the 19th century, with early methods often involving halogen exchange reactions. wikipedia.org

The development of fluorinated organometallic reagents provided more direct methods for introducing fluorine-containing groups into organic substrates. researchgate.net These reagents often exhibit different reactivity compared to their non-fluorinated counterparts. researchgate.net The synthesis and study of compounds like this compound are a part of this ongoing effort to develop new and efficient fluorinating and fluoroalkylating agents. chinesechemsoc.org The challenge in this field has often been the controlled and selective introduction of fluorine, with early methods sometimes being hazardous or lacking in general applicability. nih.gov

A significant breakthrough in the application of fluorinated organometallics was the discovery that this compound can serve as an excellent precursor for difluorocarbene (CF₂). enamine.netacs.org This compound provides a convenient method for generating CF₂ under mild and non-basic conditions. enamine.net The generation of difluorocarbene from this compound is typically achieved by reacting it with sodium iodide in a suitable solvent like benzene at elevated temperatures (around 80-85°C). enamine.netacs.org

This reaction proceeds via a proposed intermediate, leading to the formation of phenylmercuric iodide and the release of difluorocarbene. The generated CF₂ can then react in situ with various unsaturated substrates, such as olefins, to produce gem-difluorocyclopropanes in high yields. enamine.netacs.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. enamine.net This method represents a valuable addition to the synthetic chemist's toolbox for the construction of fluorinated ring systems.

Table 2: Selected Reactions of this compound as a Difluorocarbene Precursor

| Olefin Substrate | Product | Yield | Reference |

|---|---|---|---|

| Cyclooctene | 9,9-Difluorobicyclo[6.1.0]nonane | Moderate | acs.org |

| 1-Heptene | 1,1-Difluoro-2-pentylcyclopropane | 70% | acs.org |

| Allyltrimethylsilane | 1,1-Difluoro-2-(trimethylsilylmethyl)cyclopropane | 99% | acs.org |

The development of new fluorinated organometallic reagents remains an active area of research. nih.govresearchgate.net The focus is on creating reagents that are more efficient, selective, and environmentally benign. nih.govcas.cn While reagents like this compound have proven their utility, the toxicity associated with mercury compounds has driven the search for alternatives. wikipedia.org

Current research explores a wide range of metals and ligands to fine-tune the reactivity and stability of fluorinated organometallic compounds. nih.govrsc.org The goals include the development of catalytic methods for fluorination and fluoroalkylation, which would reduce the need for stoichiometric amounts of reagents. nih.gov The insights gained from studying the chemistry of this compound and other early fluorinated organometallics continue to inform the design of new and improved reagents for the synthesis of complex fluorinated molecules for applications in pharmaceuticals, agrochemicals, and materials science. nih.govuni-muenster.de

Structure

2D Structure

Propriétés

IUPAC Name |

phenyl(trifluoromethyl)mercury | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.CF3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVXEPISDXWGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Hg]C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3Hg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330338 | |

| Record name | phenyl(trifluoromethyl)mercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24925-18-6 | |

| Record name | NSC245477 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl(trifluoromethyl)mercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenyl Trifluoromethyl Mercury

Improved Syntheses of Phenyl(trihalomethyl)mercury Compounds (e.g., PhHgCClnBr3-n)

Significant improvements have been made in the synthesis of phenyl(trihalomethyl)mercury compounds with the general formula PhHgCClnBr₃₋n (where n can be 0, 1, or 2). researchgate.net The most widely used and effective method involves the reaction of an organomercury(II) halide, typically phenylmercuric chloride (PhHgCl), with a suitable polyhaloalkane (haloform) and a base. thieme-connect.de

An optimized procedure allows for the preparation of these compounds in good yields. This improved method consists of reacting phenylmercuric chloride with the corresponding haloform and the tert-butanol (B103910) monosolvate of potassium tert-butoxide. researchgate.net The reaction is typically conducted in tetrahydrofuran (B95107) (THF) at a reduced temperature of -25°C, with a molar ratio of approximately 1:1:1.4 for the phenylmercuric chloride, haloform, and base, respectively. researchgate.netthieme-connect.de This represents a notable enhancement over previous methods, which often required high-speed stirring of the heterogeneous mixture. researchgate.netthieme-connect.de The reaction is believed to proceed through the nucleophilic displacement of the halide ion from the mercury atom by a trihalomethyl anion, which is generated in situ from the haloform and base. dtic.mil

Detailed procedures following this general approach have been reported for the synthesis of specific analogs like phenyl(trichloromethyl)mercury (B1584556) (PhHgCCl₃), phenyl(dichlorobromomethyl)mercury (PhHgCCl₂Br), phenyl(chlorodibromomethyl)mercury (PhHgCClBr₂), and phenyl(tribromomethyl)mercury (B13817569) (PhHgCBr₃). dtic.mil

Table 2: Improved Synthesis of Phenyl(trihalomethyl)mercury Analogs

| Phenylmercury Halide | Haloform | Base/Solvent | Temperature | Product | Reference(s) |

| PhHgCl | CHCl₃, CHCl₂Br, CHCIBr₂, CHBr₃ | Potassium tert-butoxide/tert-butanol in THF | -25°C | PhHgCClnBr₃₋n | researchgate.netthieme-connect.de |

| PhHgCl | CH₂Br₂ | Potassium tert-butoxide in Toluene | -5°C | (Dibromomethyl)phenylmercury | thieme-connect.de |

Reactivity and Mechanistic Investigations of Phenyl Trifluoromethyl Mercury

Difluorocarbene Generation and Transfer Capabilities

Phenyl(trifluoromethyl)mercury is a prominent precursor for difluorocarbene (:CF2), a highly reactive intermediate valuable for the synthesis of gem-difluorocyclopropanes. researchgate.netnii.ac.jp Unlike other sources that may require harsh conditions, this reagent offers a convenient route to :CF2 generation under relatively mild, non-basic conditions. enamine.netcas.cn

The thermal decomposition of this compound itself does not readily release difluorocarbene, even at temperatures as high as 140°C. researchgate.net The generation of :CF2 from this reagent is typically induced by a nucleophilic catalyst, most commonly sodium iodide (NaI). beilstein-journals.orgnjit.edu The mechanism involves the attack of the iodide ion on the mercury atom of PhHgCF3. This initial step is believed to form a transient, unstable intermediate, [PhHg(CF3)I]⁻. This complex then undergoes fragmentation, eliminating phenylmercuric iodide (PhHgI) and releasing the trifluoromethyl anion (CF3⁻). The trifluoromethyl anion is itself unstable and rapidly undergoes α-elimination of a fluoride (B91410) ion to generate difluorocarbene (:CF2). njit.edu

Nucleophilic Attack: PhHgCF3 + I⁻ → [PhHg(CF3)I]⁻

Fragmentation: [PhHg(CF3)I]⁻ → PhHgI + CF3⁻

α-Elimination: CF3⁻ → :CF2 + F⁻

This iodide-induced pathway allows for the controlled generation of difluorocarbene under conditions where the carbene can be efficiently trapped by a suitable substrate, such as an alkene. acs.org

The release of difluorocarbene from this compound is effectively achieved under specific reaction conditions. The most common method involves heating a solution of the reagent in the presence of an alkene and anhydrous sodium iodide. enamine.netresearchgate.net Optimal conditions typically involve refluxing the mixture in a solvent like benzene (B151609) or 1,2-dimethoxyethane (B42094) (DME) at temperatures ranging from 80-85°C. enamine.netresearchgate.netnjit.edu The reaction generally requires a stoichiometric amount of sodium iodide for efficient carbene generation. enamine.net High yields of the corresponding gem-difluorocyclopropanes are often obtained from both electron-rich and electron-deficient alkenes over reaction times of about 15 hours. enamine.netresearchgate.netbeilstein-journals.org The reagent's stability in air and moisture simplifies its handling under standard laboratory conditions. enamine.netbeilstein-journals.org

Table 1: Examples of gem-Difluorocyclopropanation using this compound

| Alkene Substrate | Reaction Conditions | Product | Yield (%) | Reference(s) |

| Cyclohexene | NaI, Benzene, 80°C | 7,7-Difluoronorcarane | 93 | enamine.net |

| 1-Octene | NaI, Benzene, Reflux | 1,1-Difluoro-2-hexylcyclopropane | 75 | beilstein-journals.org |

| Acrylonitrile | NaI, Benzene, 80°C | 1,1-Difluoro-2-cyanocyclopropane | 26 | acs.org |

| cis-Cyclooctene | NaI, Benzene, 80-85°C | cis-9,9-Difluorobicyclo[6.1.0]nonane | High | njit.edu |

| trans-Cyclooctene | NaI, Benzene, 80-85°C | trans-9,9-Difluorobicyclo[6.1.0]nonane | High | njit.edu |

This table is interactive. Click on the headers to sort the data.

A critical aspect of the difluorocarbene transfer from this compound is its stereospecificity. The reaction of :CF2 generated from this reagent with alkenes proceeds via a stereospecific cis-addition. enamine.netkpi.ua This means that the stereochemistry of the starting alkene is retained in the resulting difluorocyclopropane product. For instance, the reaction with a cis-alkene yields exclusively the cis-difluorocyclopropane, and a trans-alkene produces the trans-product. enamine.netnjit.edu This high degree of stereospecificity is consistent with the reaction proceeding through a singlet state of difluorocarbene, which adds to the double bond in a concerted fashion. kpi.ua This characteristic is highly valuable in stereoselective synthesis, allowing for the predictable formation of specific stereoisomers. enamine.net

Reactions with Other Organometallic Species

Beyond its role as a difluorocarbene source, this compound also participates in transmetalation reactions, enabling the transfer of a trifluoromethyl (CF3) group to other metals.

This compound serves as an effective trifluoromethylating agent for organotin compounds. It reacts with triorganotin halides (R3SnX) in a transmetalation process to produce the corresponding trifluoromethyltin compounds (R3SnCF3) and phenylmercuric halide (PhHgX). researchgate.net This reaction provides a valuable synthetic route to trifluoromethyl derivatives of tin, which are themselves useful reagents in organic synthesis, including as sources of difluorocarbene at higher temperatures. beilstein-journals.orgacs.org The reaction is typically carried out by heating the reactants, for example at 130°C, in the absence of the iodide initiator used for carbene generation. researchgate.net

Table 2: Transmetalation between this compound and Triorganotin Halides

| This compound | Triorganotin Halide | Reaction Conditions | Trifluoromethyltin Product | Other Product | Reference(s) |

| PhHgCF3 | (CH3)3SnCl | Heating, ~130°C | (CH3)3SnCF3 | PhHgCl | researchgate.net |

| PhHgCF3 | (C6H5)3SnBr | Heating | (C6H5)3SnCF3 | PhHgBr | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Applications in Advanced Organic Synthesis

Utilization in Stereoselective Gem-Difluorocyclopropanation

Phenyl(trifluoromethyl)mercury serves as an effective precursor for difluorocarbene, a highly reactive intermediate essential for the synthesis of gem-difluorocyclopropanes from olefins. The generation of difluorocarbene from this compound is typically induced by sodium iodide in a benzene (B151609) medium, requiring elevated temperatures of around 80-85°C for approximately 15 hours to achieve high product yields. enamine.netenamine.netnjit.edu This method is a cornerstone of gem-difluorocyclopropanation. beilstein-journals.org

The reaction of difluorocarbene generated from this compound with a variety of olefins has been shown to be a versatile method for the synthesis of gem-difluorocyclopropanes. beilstein-journals.org The process is effective for both electron-rich and electron-poor alkenes. beilstein-journals.org High yields are generally obtained with tetra-, tri-, and gem-disubstituted alkenes. thieme-connect.de However, the reaction with 1,2-disubstituted alkenes has been reported to be less satisfactory. thieme-connect.de

The efficiency of the reaction allows for the functionalization of complex molecules. For instance, it has been successfully applied to the difluorocyclopropanation of poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) to yield the corresponding poly(3,4-difluoromethylene-1-methyl-1-phenyl-1-sila-cis-pent-3-ene). kpi.ua This highlights the reagent's utility in polymer modification. d-nb.info

Table 1: Examples of Olefin Functionalization using this compound

| Olefin Substrate | Product | Yield (%) | Reference |

| Cyclooctene | 9,9-Difluorobicyclo[6.1.0]nonane | 56 | thieme-connect.de |

| Tetra-, tri-, and gem-disubstituted alkenes | Corresponding gem-difluorocyclopropanes | High | thieme-connect.de |

| Poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) | Poly(3,4-difluoromethylene-1-methyl-1-phenyl-1-sila-cis-pent-3-ene) | Not specified | kpi.ua |

This table is for illustrative purposes and does not represent an exhaustive list.

A key feature of the gem-difluorocyclopropanation using this compound is its stereospecificity. The reaction proceeds with the retention of the stereochemistry of the starting alkene. enamine.netkpi.ua For example, the reaction with cis- or trans-alkenes produces cyclopropanes with the corresponding cis or trans stereochemistry. enamine.net This stereospecific addition was observed with (Z)- and (E)-but-2-ene. thieme-connect.de This high degree of stereocontrol is crucial for the synthesis of specific, targeted molecular architectures. The cis-addition of difluorocarbene to the double bonds of poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) is a notable example of this stereospecificity. kpi.ua

Broader Context of Trifluoromethylation Strategies in Organic Chemistry

The introduction of a trifluoromethyl (CF3) group can significantly alter the biological activity of a molecule. organic-chemistry.orgcas.cn Consequently, various methods for trifluoromethylation have been developed.

While this compound is primarily recognized as a difluorocarbene precursor, its fundamental structure contains a trifluoromethyl group, linking it to the broader field of trifluoromethylation. The formation of the C-F bonds in the difluorocyclopropane ring is a direct result of the transfer of the :CF2 unit, which originates from the trifluoromethyl group of the mercury compound.

The trifluoromethyl group is known for its high electron-withdrawing ability. cas.cn In the context of this compound, the cleavage of the C-CF3 bond is a key step in the generation of the reactive species. Although not a direct trifluoromethylating agent in the sense of transferring a CF3 group intact to a substrate in most of its applications, its role as a source of the CF2 unit places it within the larger family of reagents used for constructing carbon-fluorine bonds. It is worth noting that other trifluoromethyl-containing reagents, such as phenyl trifluoromethyl sulfone, are used in different types of trifluoromethylation reactions, for instance, in the reductive trifluoromethylation of aldehydes. organic-chemistry.orgcas.cn

Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei. wikipedia.org For phenyl(trifluoromethyl)mercury, both ¹⁹F and ¹⁹⁹Hg NMR can be utilized to understand its molecular characteristics. nsf.gov The high natural abundance (100%) and spin of ½ make the ¹⁹F nucleus highly sensitive for NMR experiments, offering a wide range of chemical shifts that are exquisitely sensitive to the electronic environment. slideshare.netwikipedia.org

Analysis of ¹⁹F NMR Chemical Shifts for CF₃-Hg Compounds

The chemical shift of the trifluoromethyl (CF₃) group in ¹⁹F NMR is a key indicator of its electronic environment. nih.gov The strong electronegativity of the fluorine atoms means that the ¹⁹F chemical shift is highly responsive to changes in the polarity of the solvent and the nature of the atoms bonded to the CF₃ group. nih.govdovepress.com

The table below presents ¹⁹F NMR chemical shift data for various CF₃-containing compounds, illustrating the sensitivity of the CF₃ group's chemical shift to its molecular environment. The reference standard for these shifts is typically CFCl₃. ucsb.educolorado.edu

| Compound | Chemical Shift (δ) in ppm | Solvent |

| Phenyl(trifluoromethyl)sulfane | -42.77 | CDCl₃ |

| Mercurated 2-trifluoromethylaniline C-nucleoside | -62.28 | D₂O–H₂O |

| Trifluoroacetic acid | -76.55 | - |

| Trifluorotoluene | -63.72 | - |

This table is generated based on data from diverse research findings to provide a comparative analysis of ¹⁹F NMR chemical shifts. colorado.edursc.orgnih.gov

The position of the ¹⁹F NMR signal is influenced by factors such as the electronegativity of the atom attached to the CF₃ group and the possibility of intramolecular interactions. For example, studies on other CF₃-substituted aromatic compounds have shown that the chemical shifts can be correlated with the electronegativity of the central element to which the aromatic group is bonded. nih.gov

Insights into Molecular Structure and Dynamics from NMR Data

NMR spectroscopy is not limited to static structural information; it is also a powerful technique for probing molecular dynamics. wikipedia.org Dynamic NMR spectroscopy can be employed to study the rates of processes such as conformational changes and ligand exchange in organometallic compounds. wikipedia.orgslideshare.net

For organomercury compounds, a combination of NMR experiments and molecular dynamics simulations can provide deep insights into their behavior in solution. nsf.govnih.gov Theoretical calculations have demonstrated that solvent effects and molecular dynamics can have a significant impact on NMR parameters, such as the ¹⁹⁹Hg chemical shifts and coupling constants in ethylmercury and methylmercury (B97897) derivatives. nsf.gov These computational approaches, validated by experimental NMR data, help to build a more realistic picture of the molecule's structure and dynamics in its environment. nsf.gov

The interaction of organomercury compounds with other molecules, such as proteins, can also be effectively studied using NMR. For instance, NMR has been used to determine the structure of organomercurial lyase (MerB) and to identify the binding site for organomercurials by comparing the NMR data of the free enzyme and its complex with a mercury compound. h1.co This highlights the ability of NMR to elucidate the structural basis of biological activity and specificity.

Furthermore, temperature-dependent NMR studies can reveal information about dynamic processes. For example, changes in the ¹⁹F NMR spectra of a mercurated oligonucleotide with increasing temperature indicated the dissociation of metal-mediated base pairs, providing insight into the stability of the duplex. nih.gov Similar temperature-dependent studies on this compound could potentially reveal information about the dynamics of the phenyl group rotation or other intramolecular motions.

Computational Chemistry and Theoretical Studies of Phenyl Trifluoromethyl Mercury Systems

Quantum Chemical Investigations of Reaction Mechanisms

The primary function of Phenyl(trifluoromethyl)mercury is the generation of difluorocarbene. Understanding the intricate details of this process through computational modeling is essential for predicting reaction outcomes and designing more efficient synthetic protocols.

Modeling the Energetics and Transition States of CF₂ Generation

Table 1: Hypothetical Energetic Data for CF₂ Generation from this compound

| Parameter | Calculated Value (kcal/mol) | Computational Method | Basis Set |

| Activation Energy (Ea) | Data not available | e.g., DFT (B3LYP) | e.g., 6-311+G(d,p) with pseudopotential for Hg |

| Reaction Enthalpy (ΔH) | Data not available | e.g., DFT (B3LYP) | e.g., 6-311+G(d,p) with pseudopotential for Hg |

This table is illustrative and awaits population from future dedicated computational studies.

Theoretical Examination of Reaction Pathways

Beyond the primary decomposition pathway, computational studies could explore alternative or competing reaction mechanisms. For instance, the influence of solvent molecules on the transition state geometry and energetics could be modeled to understand solvent effects observed experimentally. Furthermore, the possibility of radical pathways or bimolecular decomposition mechanisms could be investigated and their energetic barriers compared to the unimolecular α-elimination.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure of this compound would provide fundamental insights into its stability and reactivity. Techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) could be employed to characterize the nature of the carbon-mercury and carbon-fluorine bonds.

Key aspects to investigate would include the charge distribution within the molecule, the nature of the frontier molecular orbitals (HOMO and LUMO), and the extent of covalent versus ionic character in the Hg-C bond.

Table 2: Hypothetical Electronic Structure Parameters for this compound

| Parameter | Calculated Value | Computational Method |

| Hg-C Bond Length (Å) | Data not available | e.g., DFT (B3LYP) |

| C-F Bond Lengths (Å) | Data not available | e.g., DFT (B3LYP) |

| Mulliken Charge on Hg | Data not available | e.g., DFT (B3LYP) |

| HOMO Energy (eV) | Data not available | e.g., DFT (B3LYP) |

| LUMO Energy (eV) | Data not available | e.g., DFT (B3LYP) |

| HOMO-LUMO Gap (eV) | Data not available | e.g., DFT (B3LYP) |

This table is illustrative and awaits population from future dedicated computational studies.

Comparative Computational Studies with Other Fluorinated Organometallic Reagents

To place the reactivity of this compound in a broader context, comparative computational studies with other difluorocarbene precursors are essential. Reagents such as (Trifluoromethyl)trimethyltin (Me₃SnCF₃) and various phosphonium (B103445) ylides could be modeled using the same level of theory to allow for a direct comparison of their decomposition energetics and the electronic properties of their transition states.

Such a comparative analysis would help to rationalize the observed differences in reactivity, selectivity, and functional group tolerance among these reagents, ultimately guiding the rational selection of the most appropriate reagent for a specific synthetic transformation.

Table 3: Hypothetical Comparative Energetics for CF₂ Precursors

| Compound | Activation Energy for CF₂ Elimination (kcal/mol) | Computational Method |

| This compound | Data not available | e.g., DFT (B3LYP) |

| (Trifluoromethyl)trimethyltin | Data not available | e.g., DFT (B3LYP) |

| [Ph₃P⁺CF₂⁻] | Data not available | e.g., DFT (B3LYP) |

This table is illustrative and awaits population from future dedicated computational studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for phenyl(trifluoromethyl)mercury, and how can purity be validated?

- Methodological Answer : Synthesis typically involves mercury(II) salts reacting with trifluoromethylated aryl precursors under controlled conditions. For example, organomercury compounds like bis[[4-(trifluoromethyl)phenyl]methyl]mercury (CAS 62781-71-9) are synthesized via transmetallation or electrophilic substitution reactions .

- Purity Validation : Use HPLC (e.g., QC-SMD-TFA05 conditions with retention time calibration) and LCMS (e.g., m/z 789 [M+H]+ as a reference) to confirm molecular identity and detect trace impurities. Mass spectrometry (NIST standards) and NMR spectroscopy are critical for structural verification .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Methodological Answer : Key properties include stability under inert atmospheres (due to mercury’s redox sensitivity), solubility in polar aprotic solvents (e.g., DMF, DMSO), and thermal decomposition thresholds. Refer to Pharos Project data for analogs like methyl(trifluoromethyl)mercury (CAS 33327-63-8) to infer reactivity patterns .

- Handling Protocol : Use gloveboxes for air-sensitive steps, and employ chelating agents (e.g., EDTA) in waste solutions to mitigate mercury contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicokinetic data for this compound across studies?

- Methodological Answer : Apply weight-of-evidence analysis:

Compare study designs (e.g., dosing regimens in ATSDR toxicological profiles ).

Assess interspecies variability using uncertainty factors (UFs) for extrapolating animal data to humans, as outlined in methylmercury risk assessments .

Validate assays via standardized biomarkers (e.g., urinary mercury levels or cerebrospinal fluid analysis) .

Q. What computational models are suitable for predicting the environmental persistence of this compound?

- Methodological Answer :

- QSPR Models : Use fragment-based descriptors (e.g., trifluoromethyl group electronegativity) to estimate biodegradation half-lives.

- Database Integration : Cross-reference with EPA’s CompTox Dashboard or Pharos Project entries for structurally similar perfluorinated compounds (PFCs) to infer bioaccumulation potential .

Q. How can isotopic labeling techniques elucidate the reaction mechanisms of this compound in cross-coupling reactions?

- Methodological Answer :

- Labeling Strategy : Synthesize -enriched this compound to track mercury transfer pathways via NMR or MS.

- Mechanistic Probes : Use kinetic isotope effects (KIEs) and trapping experiments (e.g., with phosphines) to identify intermediates. Reference analogous studies on diphenylmercury (CAS 587-85-9) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer :

- Benchmark Dose (BMD) Modeling : Fit data to log-logistic curves for low-dose extrapolation, incorporating UFs for interspecies and intraspecies variability .

- Confounding Factors : Adjust for co-exposure to other mercury species (e.g., methylmercury) using multivariate regression, as per ATSDR’s toxicokinetic frameworks .

Q. How can researchers address gaps in the spectral databases for this compound?

- Methodological Answer :

- Collaborative Data Sharing : Submit high-resolution MS/MS spectra (e.g., via NIST Chemistry WebBook) and crystallographic data (CCDC) for public access .

- Cross-Validation : Compare with spectral libraries of related compounds, such as ethylmercury phosphate (CAS 67466-59-5), to identify characteristic fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.